Methyl 3-bromobenzo[a]azulene-10-carboxylate
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Overview
Description
Methyl 3-bromobenzo[a]azulene-10-carboxylate is an organic compound with the chemical formula C16H11BrO2 and a molecular weight of 315.17 g/mol . It is typically a white to light yellow solid and is slightly soluble in organic solvents such as ethanol and chloroform . This compound is used as an intermediate in organic synthesis and has applications in chemical research .
Preparation Methods
Methyl 3-bromobenzo[a]azulene-10-carboxylate is generally synthesized through organic synthesis methods. One common approach involves the reaction of bromobenzene with appropriate reagents to form the desired product . The reaction conditions typically include the use of solvents like ethanol or chloroform and may require specific temperatures and catalysts to achieve optimal yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Methyl 3-bromobenzo[a]azulene-10-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-bromobenzo[a]azulene-10-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromobenzo[a]azulene-10-carboxylate involves its interaction with various molecular targets and pathways. For example, azulene derivatives, including this compound, have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition can lead to anti-inflammatory effects, making the compound and its derivatives potential candidates for therapeutic applications .
Comparison with Similar Compounds
Methyl 3-bromobenzo[a]azulene-10-carboxylate can be compared with other azulene derivatives such as guaiazulene and chamazulene . These compounds share a similar azulene core structure but differ in their functional groups and specific properties. For example:
Properties
Molecular Formula |
C16H11BrO2 |
---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
methyl 3-bromobenzo[a]azulene-10-carboxylate |
InChI |
InChI=1S/C16H11BrO2/c1-19-16(18)15-12-6-4-2-3-5-11(12)14-9-10(17)7-8-13(14)15/h2-9H,1H3 |
InChI Key |
CZLUPTXOVFOKEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC=C2C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
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